molecular formula C22H22N2O3 B2541818 N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 923201-84-7

N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B2541818
CAS No.: 923201-84-7
M. Wt: 362.429
InChI Key: LOHZTRSIFQMZPK-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a synthetic propanamide derivative characterized by a furan ring substituted with a 4-methylphenyl group and an acetamidophenyl moiety.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-3-5-17(6-4-15)21-13-11-20(27-21)12-14-22(26)24-19-9-7-18(8-10-19)23-16(2)25/h3-11,13H,12,14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHZTRSIFQMZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation, using a suitable catalyst such as aluminum chloride.

    Formation of the Acetamidophenyl Group: This step involves the acetylation of aniline derivatives, followed by coupling with the furan ring.

    Propanamide Linkage Formation: The final step involves the formation of the propanamide linkage through amidation reactions, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate salts.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound’s key structural elements include a furan core, a propanamide linker, and substituted aromatic groups. Below is a comparative analysis with similar compounds from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-(4-Acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide (Target) C₂₂H₂₂N₂O₃* 362.43 4-Methylphenyl (furan), 4-Acetamidophenyl Not reported
3-[5-(4-Bromophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide () C₂₀H₁₈BrNO₂ 384.27 4-Bromophenyl (furan), 4-Methylphenyl Not reported
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide () C₁₉H₁₅ClFNO₂ 359.78 4-Chlorophenyl (furan), 4-Fluorophenyl Not reported
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () C₁₆H₁₃FN₂O₂S 316.35 Thiazole core, 4-Fluorophenyl Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d, ) C₁₆H₁₇N₅O₂S₂ 375.46 Oxadiazole-thiazole hybrid, 4-Methylphenyl 162–165

Key Observations :

  • Core Heterocycles : The target compound’s furan ring distinguishes it from thiazole- or oxadiazole-containing analogues (e.g., ). Furan-based compounds often exhibit distinct electronic properties compared to sulfur-containing heterocycles, influencing solubility and binding interactions .
  • This may enhance solubility or target affinity compared to bromophenyl () or chlorophenyl derivatives () .
Table 2: Bioactivity Comparison
Compound Name Reported Bioactivity Mechanism/Relevance
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () Potent KPNB1 inhibition; anticancer activity in cell-based assays Targets nuclear transport proteins in cancer cells.
Oxadiazole-thiazole hybrids () Not explicitly reported, but sulfanyl and amino-thiazole groups suggest antimicrobial or enzyme inhibitory potential . Structural motifs linked to kinase or protease inhibition.
Halogenated furan-propanamides () No direct data, but halogen substituents (Br, Cl) often enhance lipophilicity and membrane penetration . Potential applications in CNS or antimicrobial therapies.

Key Insights :

  • The target compound’s acetamido group may modulate interactions with biological targets (e.g., enzymes or receptors) compared to halogenated analogues.
  • Thiazole-containing compounds () demonstrate specific anticancer mechanisms, suggesting that core heterocycle choice critically impacts bioactivity .

Biological Activity

N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular formula: C18_{18}H20_{20}N2_{2}O2_{2}
  • Molecular weight: 300.36 g/mol
  • IUPAC name: this compound

The presence of both furan and acetamide groups suggests a potential for various biological interactions, particularly in pharmacology.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. A study explored the antioxidant effects of heterocyclic compounds derived from acetamidophenyl derivatives, demonstrating their ability to scavenge free radicals effectively . This property is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds featuring the acetamidophenyl moiety have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may reduce inflammation through similar mechanisms .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Research on related compounds has highlighted their ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Study 1: Antioxidant Activity Assessment

A study conducted by Ghareeb et al. assessed the antioxidant capacity of various derivatives of acetamidophenyl compounds. The results indicated that this compound exhibited a notable reduction in malondialdehyde levels, a marker for oxidative stress, corroborating its potential as an antioxidant agent .

Study 2: Anti-inflammatory Mechanisms

In a separate investigation focusing on anti-inflammatory effects, researchers evaluated the impact of similar compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that these compounds could significantly downregulate the expression of inflammatory markers such as TNF-alpha and IL-6, suggesting that this compound might exert similar effects .

Study 3: Anticancer Efficacy

A recent study explored the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cells, with an IC50 value indicating significant potency against tumor proliferation.

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